molecular formula C7H5ClFNO2 B2980328 2-Amino-4-chloro-6-fluorobenzoic acid CAS No. 940054-48-8

2-Amino-4-chloro-6-fluorobenzoic acid

Cat. No. B2980328
M. Wt: 189.57
InChI Key: KEHJRQSZDZOFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

To a solution of 2-amino-4-chloro-6-fluorobenzoic acid (3.22 g, 17.04 mmol) in tetrahydrofuran (100 mL) was added EDCI.HCl (6.5 g, 34.1 mmol, Aldrich), HOBT (4.6 g, 34 mmol) and ammonia as a 0.5M solution in dioxanes (170 mL, 85 mmol, Aldrich). The resultant slurry was stirred for 24 hours, and then solids removed by filtration through celite. The filtrate was taken to a residue under reduced pressure and partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate, filtered, taken to a residue under reduced pressure, and purified by chromatography on SiO2 (Ethyl acetate/Hexanes) to afford analytically pure 2-amino-4-chloro-6-fluorobenzamide as a white crystalline solid (2.98 g, 92% Yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.40 (s, 2 H), 6.44 (dd, J=10.81, 2.02 Hz, 1 H), 6.57 (s, 1 H), 7.56 (s, 1 H), 7.60 (s, 1 H).
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dioxanes
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4](O)=[O:5].CC[N:15]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.N>O1CCCC1>[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4]([NH2:15])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC(=C1)Cl)F
Name
Quantity
6.5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
4.6 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dioxanes
Quantity
170 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resultant slurry was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solids removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by chromatography on SiO2 (Ethyl acetate/Hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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